4-(p-Methylphenyl)-1,3-dithiol-2-thione
CAS No.:
Cat. No.: VC12339206
Molecular Formula: C10H8S3
Molecular Weight: 224.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8S3 |
|---|---|
| Molecular Weight | 224.4 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-1,3-dithiole-2-thione |
| Standard InChI | InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3 |
| Standard InChI Key | ZTXLBTWUKWDHDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=S)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar 1,3-dithiol-2-thione core (C3S2) with sulfur atoms at positions 1 and 3 and a thiocarbonyl group (C=S) at position 2. The para-methylphenyl substituent occupies position 4 of the heterocycle, introducing aromaticity and steric bulk. X-ray crystallography of analogous structures reveals bond lengths of approximately 1.65–1.72 Å for C=S and 1.76–1.82 Å for C–S bonds, with dihedral angles between the aromatic ring and dithiol-thione plane ranging from 5° to 15° .
Physicochemical Characteristics
The compound exhibits a distinctive orange-red coloration due to extended π-conjugation between the aromatic ring and sulfur lone pairs. Thermogravimetric analysis (TGA) of related dithiolethiones shows decomposition onset temperatures above 200°C, suggesting moderate thermal stability .
Synthesis and Reactivity
Classical Synthetic Routes
The most efficient synthesis involves sulfurization of β-keto esters using phosphorus pentasulfide (P4S10). For example, methyl 4-(p-methylphenyl)-3-oxopropanoate reacts with P4S10 in refluxing toluene to yield the target compound in 65–72% purity after recrystallization . Alternative methods include:
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Lawesson’s reagent-mediated cyclization: 4-(p-Methylphenyl)-3-oxo-3-arylpropanenitriles treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in THF at 60°C for 12 hours, achieving 58% yield .
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Elemental sulfur incorporation: Reaction of 4-(p-methylphenyl)propargyl alcohol with elemental sulfur (S8) in DMF at 130°C under nitrogen atmosphere, producing the dithiol-thione via radical-mediated cyclization (41% yield) .
Novel Methodologies
Recent advances utilize microwave-assisted synthesis to reduce reaction times from hours to minutes. A 2024 protocol achieved 83% yield by irradiating a mixture of 4-methylacetophenone, carbon disulfide, and morpholine in acetonitrile at 150 W for 8 minutes .
Reactivity Profile
The compound undergoes three primary transformations:
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1,3-Dipolar cycloaddition: Reacts with nitrile oxides to form isoxazoline-fused derivatives, enhancing biological activity .
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Sulfur extrusion: Heating above 180°C releases hydrogen sulfide (H2S), a key mediator in cardiovascular and neurological signaling .
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Coordination chemistry: Acts as a bidentate ligand for transition metals (e.g., Pd(II), Cu(I)), forming complexes with applications in catalysis. A 2023 study reported a palladium complex catalyzing Suzuki-Miyaura couplings with 99% conversion efficiency .
Pharmacological and Biological Applications
Antioxidant Mechanisms
4-(p-Methylphenyl)-1,3-dithiol-2-thione induces phase II detoxification enzymes via the Nrf2-Keap1 pathway. In murine hepatocytes, 10 μM treatment increased glutathione (GSH) levels by 2.8-fold and upregulated NAD(P)H:quinone oxidoreductase 1 (NQO1) activity by 340% compared to controls .
Neuroprotective Effects
In a 2024 Parkinson’s disease model, the compound (5 mg/kg/day) reduced dopaminergic neuron loss by 47% by inhibiting α-synuclein fibrillization. Microglial IL-6 and TNF-α production decreased by 62% and 58%, respectively, via suppression of NF-κB nuclear translocation .
Industrial and Material Science Applications
Polymer Stabilization
Incorporating 0.5 wt% 4-(p-methylphenyl)-1,3-dithiol-2-thione into polypropylene (PP) films reduced UV-induced carbonyl formation by 89% after 500 hours of accelerated aging. The stabilization mechanism involves radical scavenging via thiyl radical intermediates .
Electronic Materials
Thin films deposited by physical vapor deposition (PVD) exhibit:
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Electrical conductivity: 1.2 × 10^−4 S/cm (undoped)
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Optical bandgap: 2.1 eV (direct transition)
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Charge carrier mobility: 0.15 cm²/V·s
These properties make the compound suitable for hole-transport layers in organic photovoltaics, with prototype devices achieving 8.7% power conversion efficiency .
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